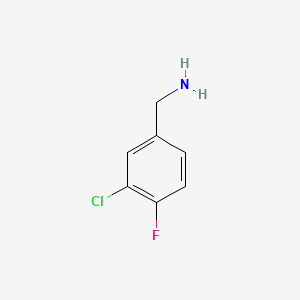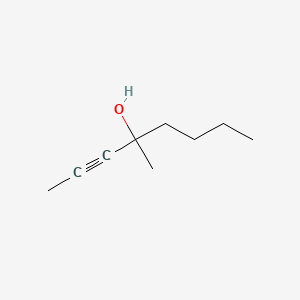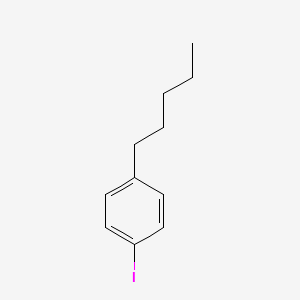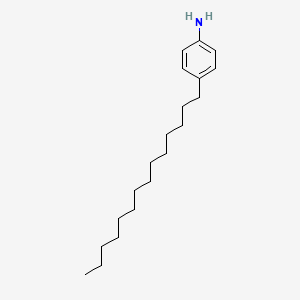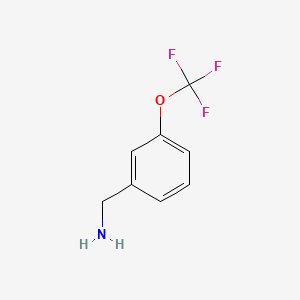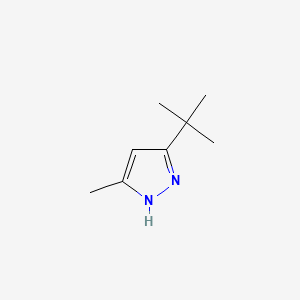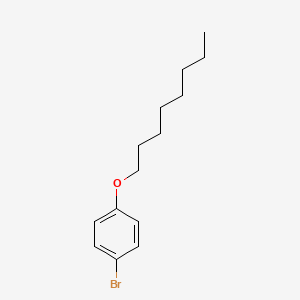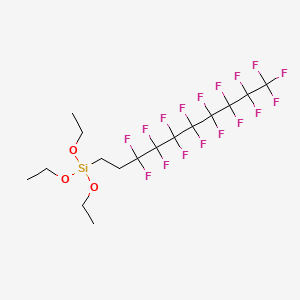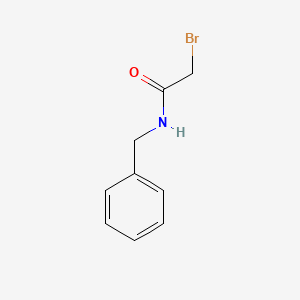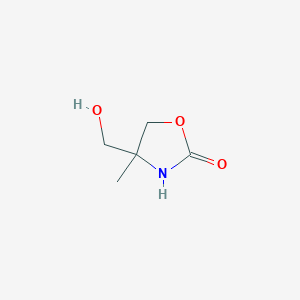
4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one
Übersicht
Beschreibung
4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one is a multifunctional compound that serves as a key intermediate in the synthesis of various organic molecules, including nonproteinogenic amino acids, oxazolidinone derivatives, and beta-pseudopeptide foldamers. The compound's structure, which includes an oxazolidinone ring, allows for diverse chemical reactivity and the potential for stereoselective synthesis, making it valuable in the field of medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one and its derivatives can be achieved through various methods. One approach involves the catalyzed reaction of glycidols with isocyanates, facilitated by tetraarylphosphonium salts, which leads to the formation of 4-hydroxymethyl-substituted oxazolidinones . Another method includes the intramolecular cyclization of glycidyl carbamate derivatives catalyzed by bicyclic guanidine, which is applicable to multifunctional compounds . Additionally, the synthesis of chiral auxiliary-bearing isocyanides as synthons has been reported, which can lead to the formation of strongly fluorescent oxazolidinone derivatives .
Molecular Structure Analysis
The molecular structure of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the molecular structure of a strongly fluorescent oxazolidinone derivative was determined, providing insights into the stereochemistry and potential applications in asymmetric synthesis . The oxazolidinone ring is a common motif in these structures, which is crucial for their biological activity and chemical properties.
Chemical Reactions Analysis
Oxazolidinone derivatives undergo a range of chemical reactions. An "oxazolidinone rearrangement" reaction was discovered during the formation of a thiocarbonate derivative of an oxazolidinone alcohol . Moreover, the reaction of 4-methyleneoxazolidin-2-ones with peroxy acids has been studied, leading to the formation of hydroxymethyl-substituted products and providing evidence of their structure through subsequent transformations . Electrochemical transformations have also been employed to generate chiral oxazolidinones as diastereoselective amidoalkylation reagents for synthesizing beta-amino alcohol precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one derivatives are influenced by their molecular structure. These properties are essential for their application as intermediates in organic synthesis and pharmaceuticals. For example, the presence of the oxazolidinone ring imparts a degree of rigidity to the molecule, which can be exploited in the design of foldamers with predictable secondary structures . The hydroxymethyl group provides a site for further functionalization, which is crucial for the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis of Isomeric 2-Oxazolidinones
4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one is used in the synthesis of isomeric 2-oxazolidinones, as reported by Madesclaire et al. (2007). Their study explored the formation of various oxazolidinones under different experimental conditions (Madesclaire et al., 2007).
Enantiomerically Pure 2-Amino-1,4-diols
González-Rosende et al. (2004) demonstrated the reduction of hydroxymethyl-1,3-oxazin-2-one derivatives to produce enantiomerically pure aminodiols. This process highlights the versatility of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one in generating chiral compounds (González-Rosende et al., 2004).
Chemical Fixation of Carbon Dioxide
Xu et al. (2011) described a method for synthesizing 4-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions. This application is significant for its environmental implications in the context of carbon dioxide fixation (Xu et al., 2011).
Enzymatic Synthesis
Yadav and Pawar (2014) explored the enzymatic synthesis of oxazolidin-2-one using 2-aminoalcohol and dimethyl carbonate. This study provides insights into the biocatalytic applications of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one (Yadav & Pawar, 2014).
Synthesis of Multifunctional 2-Oxazolidinones
Yoshida and Endo (2021) successfully synthesized 4-hydroxymethyl 2-oxazolidinones under mild conditions. Their research emphasizes the potential of this compound in creating bi- and tri-functional alcohols with oxazolidinone moieties, showcasing its multifunctionality (Yoshida & Endo, 2021).
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-5(2-7)3-9-4(8)6-5/h7H,2-3H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDHKGYEHJGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288785 | |
| Record name | NSC57599 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one | |
CAS RN |
6629-85-2 | |
| Record name | NSC57599 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC57599 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




